N-Ethyl-N-(3-sulfopropyl)-M-aminophenol

Description

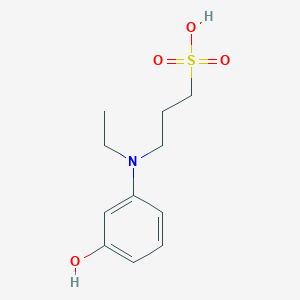

N-Ethyl-N-(3-sulfopropyl)-m-aminophenol (referred to in some sources as ALPS or TOPS depending on substituents) is a water-soluble aromatic amine derivative widely used in biochemical assays as a hydrogen donor. Its structure features an ethyl group and a sulfopropyl group attached to the nitrogen of an m-aminophenol backbone. Key properties include high molar absorptivity, stability in aqueous solutions, and compatibility with enzymatic colorimetric reactions, particularly in hydrogen peroxide (H₂O₂) detection . The sodium salt form (CAS 82611-85-6) is commercially available and utilized in diagnostic kits for cholesterol, triglycerides, and metal ion quantification .

Properties

Molecular Formula |

C11H17NO4S |

|---|---|

Molecular Weight |

259.32 g/mol |

IUPAC Name |

3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid |

InChI |

InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16) |

InChI Key |

GTOULQYGKMWNOK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.

Medicine: It is used in diagnostic kits for the detection of diseases.

Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is part of a broader class of sulfonated aniline derivatives. Differences in substituents significantly influence their chemical behavior:

Spectroscopic and Physical Properties

Key Research Findings

Substituent Impact on Sensitivity :

- The 3,5-dimethoxy derivative exhibits a 32% higher molar absorptivity than ALPS, making it preferable for low-concentration H₂O₂ detection .

- Brominated analogs (e.g., 5-Br-PAPS) show superior metal-binding kinetics due to halogen-induced polarization .

Clinical Utility :

- ALPS-based kits demonstrate a linear response for serum cholesterol (0–27.8 mM) with a detection limit of 1.4 μM .

- ADPS’s methoxy group reduces interference from ascorbic acid in glucose assays, improving specificity .

Thermal Stability :

- SPAP’s high melting point (227–273°C) suggests robustness in high-temperature applications, though its lack of ethylation may limit solubility in organic solvents .

Biological Activity

N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound can be represented by the following structural formula:

Where:

- represent the number of respective atoms in the molecular structure.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating a range of effects.

Antimicrobial Activity

Research has indicated that derivatives of aminophenol compounds exhibit antimicrobial properties. For instance, studies have shown that certain aminophenol derivatives can inhibit bacterial growth and biofilm formation. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined against various bacterial strains, showcasing their potential as antimicrobial agents.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| This compound | S. aureus | 0.8 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Studies

- In Vitro Studies : A study conducted on human cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations, leading to reduced cell viability. The study used an MTT assay to evaluate cell viability after treatment with various concentrations of the compound.

- Photodynamic Therapy : Another research highlighted the use of this compound in photodynamic therapy (PDT). The compound was tested for its ability to generate singlet oxygen under light exposure, which is crucial for therapeutic efficacy in cancer treatment.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets and modulate oxidative stress pathways. The compound may exert its effects through:

- Free Radical Scavenging : By neutralizing free radicals, it protects cells from oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.